molecular formula C17H19ClN2O5S B285271 2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide

2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No.: B285271
M. Wt: 398.9 g/mol
InChI Key: VJZXDAYLNUETLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide involves the inhibition of the NF-κB pathway, which is involved in inflammation and cancer progression. This inhibition leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the suppression of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce fibrosis in various organs, and improve insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its specificity for the NF-κB pathway, which allows for targeted inhibition of inflammation and cancer progression. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide. One direction is the development of more potent and selective inhibitors of the NF-κB pathway for use in cancer therapy. Another direction is the investigation of the compound's potential in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research could focus on optimizing the synthesis method of the compound to increase yield and reduce cost.

Synthesis Methods

The synthesis method of 2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide involves the reaction of 2-methyl-4-chlorophenol with ethyl 4-aminobenzenesulfonate in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield the final compound.

Scientific Research Applications

2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide has been studied for its potential therapeutic uses in various scientific research applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties.

Properties

Molecular Formula

C17H19ClN2O5S

Molecular Weight

398.9 g/mol

IUPAC Name

2-[4-chloro-5-[(4-ethoxyphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C17H19ClN2O5S/c1-3-24-13-6-4-12(5-7-13)20-26(22,23)16-9-15(25-10-17(19)21)11(2)8-14(16)18/h4-9,20H,3,10H2,1-2H3,(H2,19,21)

InChI Key

VJZXDAYLNUETLV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)N)C)Cl

Origin of Product

United States

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